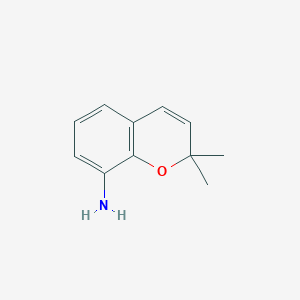

2,2-dimethyl-2H-chromen-8-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-dimethyl-2H-chromen-8-amine, commonly known as DCA, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DCA is a derivative of coumarin, a natural compound found in many plants. DCA has been found to have various biochemical and physiological effects, making it a promising compound for scientific research.

Scientific Research Applications

Antifungal Properties

2,2-dimethyl-2H-chromen-8-amine derivatives have been explored as potential antifungal agents. Researchers synthesized several series of these compounds and evaluated their efficacy against phytopathogenic fungi. Notably, compound 4j exhibited promising antifungal potency against various strains, outperforming commercially available fungicides like chlorothalonil and hymexazol .

Chemical Synthesis Strategies

Researchers have developed diverse synthetic routes to access 2,2-dimethylchromene-8-amine and related derivatives. These include methods catalyzed by various agents such as DBU, 3-nitrophenylboronic acid, lipase, baker’s yeast, and metal-organic frameworks .

Environmental Friendliness

Given concerns about fungicide resistance and environmental pollution, the development of environmentally friendly alternatives is crucial. The research on 2,2-dimethylchromene-8-amine derivatives as botanical fungicides contributes to sustainable agriculture.

Future Directions

Research on 2,2-dimethyl-2H-chromen-8-amine is ongoing, especially in the context of its antifungal properties. As mentioned in a recent study, it holds promise as an environmentally friendly botanical fungicide for agricultural applications . Further investigations into its broader biological activities, pharmacokinetics, and potential therapeutic uses are warranted.

Mechanism of Action

Target of Action

The primary target of 2,2-dimethyl-2H-chromen-8-amine is the ERG4/ERG24 ergosterol biosynthesis protein . This protein plays a crucial role in the biosynthesis of ergosterol, a key component of fungal cell membranes .

Mode of Action

2,2-Dimethyl-2H-chromen-8-amine interacts with the ERG4/ERG24 protein, potentially disrupting the biosynthesis of ergosterol . This disruption can lead to changes in the integrity and function of the fungal cell membrane, thereby inhibiting the growth of the fungi .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway . By targeting the ERG4/ERG24 protein, it disrupts the production of ergosterol, leading to downstream effects on the structure and function of the fungal cell membrane .

Pharmacokinetics

The compound’s antifungal activity suggests it is able to reach its target in the fungal cell and exert its effects .

Result of Action

The molecular and cellular effects of 2,2-dimethyl-2H-chromen-8-amine’s action include disruption of the fungal cell membrane due to impaired ergosterol biosynthesis . This leads to inhibited growth of the fungi, demonstrating the compound’s antifungal potency .

properties

IUPAC Name |

2,2-dimethylchromen-8-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2)7-6-8-4-3-5-9(12)10(8)13-11/h3-7H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZAGPSMPCRFRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C(=CC=C2)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-2H-chromen-8-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(4-Bromophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3018408.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B3018418.png)

![methyl 2-methyl-4-(3-nitrophenyl)-6-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B3018420.png)